molecular formula C13H15N3O2 B1427834 N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 1291584-32-1

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine

Cat. No. B1427834
M. Wt: 245.28 g/mol
InChI Key: LDULTEAGAXEHQI-UHFFFAOYSA-N
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Description

“N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1291584-32-1 . It has a molecular weight of 245.28 . It is closely related to 3,4-Dimethoxyphenethylamine, which is an analogue of the major human neurotransmitter dopamine .

Scientific Research Applications

Kinase Inhibition

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine derivatives have been identified as inhibitors of specific kinases. For instance, a study by Guillon et al. (2013) reported the crystal structure of a similar compound, designed as an inhibitor of CLK1 and DYRK1A kinases, which are significant for understanding biological mechanisms of action (Guillon et al., 2013).

Synthesis and Chemical Properties

The synthesis process and chemical properties of compounds related to N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine have been explored in various studies. For example, Khashi et al. (2015) described the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, highlighting the synthesis techniques and chemical reactions involved in creating these complex molecules (Khashi et al., 2015).

Biological Activity

Deohate and Palaspagar (2020) investigated the insecticidal and antibacterial potential of pyrimidin-4-amine derivatives. They synthesized compounds by cyclocondensation and evaluated them against various insects and microorganisms, indicating potential applications in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).

Antimicrobial and Antitumor Properties

Murugavel et al. (2015) synthesized a compound structurally similar to N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine and evaluated its antibacterial activity. Their research showed the potential of these compounds as antibacterial agents, adding to the growing evidence of their medicinal applications (Murugavel et al., 2015).

Pharmaceutical Potential

Thomas et al. (2016) synthesized derivatives that showed antidepressant and nootropic activities. Their research provides insights into the potential therapeutic uses of pyrimidin-4-amine compounds in treating depression and cognitive disorders (Thomas et al., 2016).

Structural and Theoretical Studies

There are also studies focused on the structural analysis and theoretical understanding of related compounds. For instance, Murugavel et al. (2014) conducted experimental and theoretical studies on a compound with a similar structure, providing insights into its molecular conformation and stability (Murugavel et al., 2014).

Future Directions

The crystal structure determination of this compound could help understand its detailed three-dimensional arrangement, which could be useful for designing new derivatives . Moreover, solid-state data could be used to clarify the mechanism of action implicating this new CLK1 and DYRK1A kinases inhibitor .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULTEAGAXEHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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